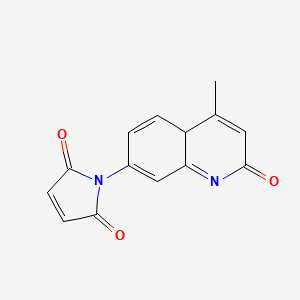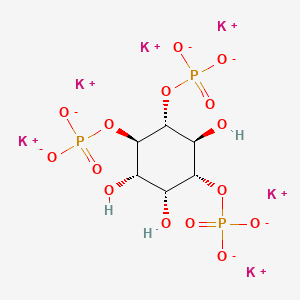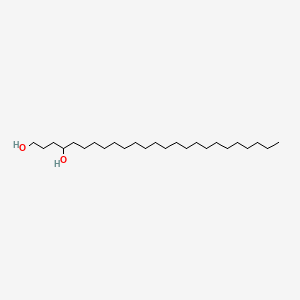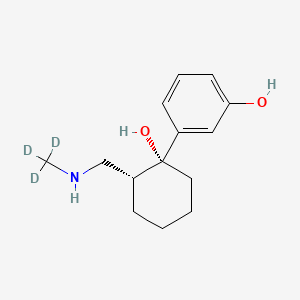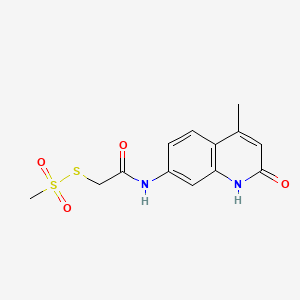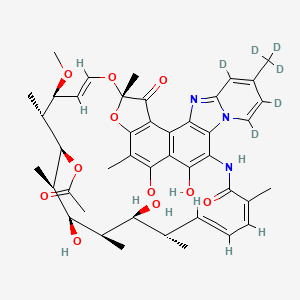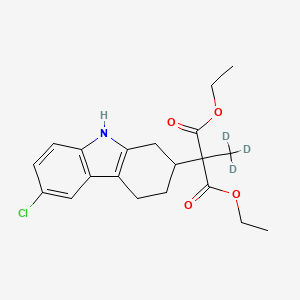
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate (DTCM-d3) is a novel compound that has recently been developed for use in scientific research. It has been used in a variety of applications, ranging from biochemical and physiological studies to drug discovery and development. DTCM-d3 is a derivative of the commonly used malonate compound, and has been modified to incorporate a deuterium atom in the structure. This gives it unique properties that make it a highly useful tool for researchers.
科学的研究の応用
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, enzymes, and other biomolecules. It has also been used in drug discovery and development, as it can be used to label drug molecules and track their movement through the body. Additionally, it has been used in studies of metabolic pathways, as well as in studies of enzyme kinetics and drug metabolism.
作用機序
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate is a substrate for enzymes, and can be used to study the structure and function of proteins, enzymes, and other biomolecules. It can also be used to label drug molecules and track their movement through the body. Additionally, it can be used to study metabolic pathways and enzyme kinetics.
Biochemical and Physiological Effects
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate has been used to study the biochemical and physiological effects of drugs and other compounds. It has been used to study the effects of drugs on the activity of enzymes, as well as the effects of drugs on the metabolism of other compounds. Additionally, it has been used to study the effects of drugs on the structure and function of proteins and other biomolecules.
実験室実験の利点と制限
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate has several advantages for lab experiments. It is a stable compound that is easy to synthesize and store. Additionally, it is a highly soluble compound, which makes it easy to work with in a variety of experimental conditions. However, there are some limitations to using Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate in lab experiments. It is not as sensitive as some other compounds, and it does not have a long shelf life. Additionally, it is not as effective as some other compounds for labeling drug molecules and tracking their movement through the body.
将来の方向性
There are several potential future directions for the use of Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate in scientific research. It could be used to study the effects of drugs on the structure and function of proteins, enzymes, and other biomolecules. Additionally, it could be used to study the effects of drugs on metabolic pathways and enzyme kinetics. Furthermore, it could be used to label drug molecules and track their movement through the body. Finally, it could be used to study the biochemical and physiological effects of drugs and other compounds.
合成法
Diethyl-(6-chloro1,2,3,4-tetrahydro-2-carbazolyl)methyl-d3 Malonate is synthesized through a process known as alkylation. This involves the use of an alkylating agent, such as a Grignard reagent, to attach a chlorine atom to the carbon atom of the malonate compound. This reaction is then followed by the addition of a deuterium atom, which is bound to the carbon atom of the malonate compound. The reaction is carried out in an inert atmosphere to ensure the desired product is obtained.
特性
IUPAC Name |
diethyl 2-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-(trideuteriomethyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4/c1-4-25-18(23)20(3,19(24)26-5-2)12-6-8-14-15-11-13(21)7-9-16(15)22-17(14)10-12/h7,9,11-12,22H,4-6,8,10H2,1-3H3/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJZVIIPTMHYNQ-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1CCC2=C(C1)NC3=C2C=C(C=C3)Cl)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1CCC2=C(C1)NC3=C2C=C(C=C3)Cl)(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)

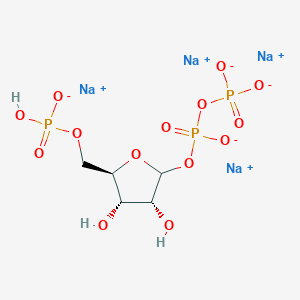

![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)
